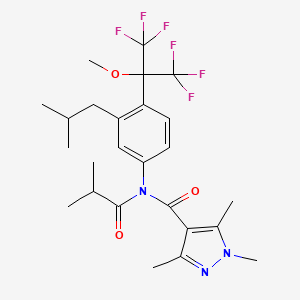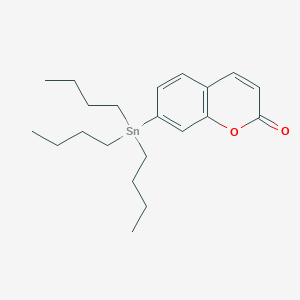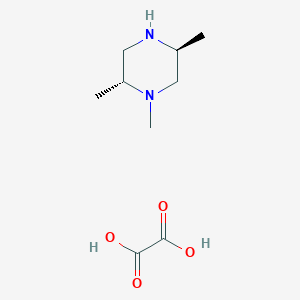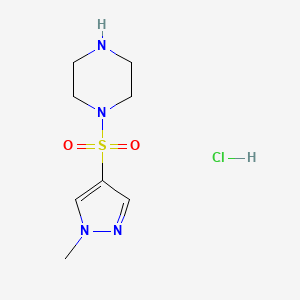
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride
Vue d'ensemble
Description
“1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1573547-65-5 . It has a molecular weight of 266.75 . The IUPAC name for this compound is 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Anticancer and Antimicrobial Applications
Research into the applications of compounds similar to "1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride" has largely focused on their potential anticancer and antimicrobial properties. These compounds, often featuring variations of piperazine and pyrazole structures, have been synthesized and evaluated for their efficacy against various cancer cell lines and microbial strains.
Anticancer Activity
A study by Turov (2020) on polyfunctional substituted 1,3-thiazoles, which share structural motifs with the compound of interest, demonstrated significant in vitro anticancer activity across several cancer cell lines, including lung, kidney, breast, and melanoma cells. The presence of a piperazine substituent was noted for enhancing the compounds' effectiveness (Turov, 2020).
Antimicrobial Activity
Research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids with a piperazine linker showed promising antibacterial and biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans. These compounds were also explored for their inhibitory activities against MRSA and VRE bacterial strains, with one particular compound demonstrating significant efficacy (Mekky & Sanad, 2020).
Molecular Interaction and Synthesis Studies
Molecular Interaction Studies
Research into the molecular interactions of piperazine and pyrazole derivatives has provided insights into their potential therapeutic applications. For example, Shim et al. (2002) analyzed the antagonist interactions of certain pyrazole-3-carboxamide derivatives with the CB1 cannabinoid receptor, illustrating the complex molecular dynamics and potential receptor-targeted applications of these compounds (Shim et al., 2002).
Synthesis and Biological Activity Studies
Further studies have focused on the synthesis of novel compounds with similar structural elements, exploring their biological activities. Gein et al. (2013) synthesized and evaluated the antimicrobial activity and influence on blood coagulation of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and their derivatives, contributing to the understanding of the diverse biological applications of these molecules (Gein et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S.ClH/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHXQQPMMOUXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



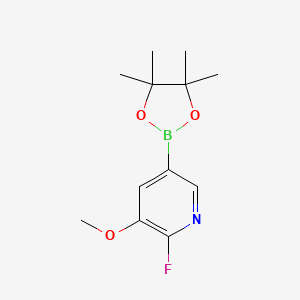
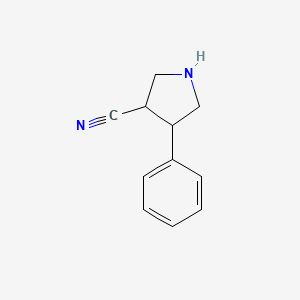
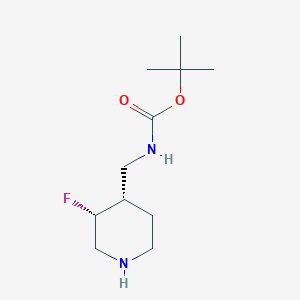
![({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473346.png)
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473348.png)
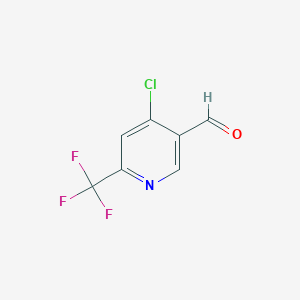
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)
![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)
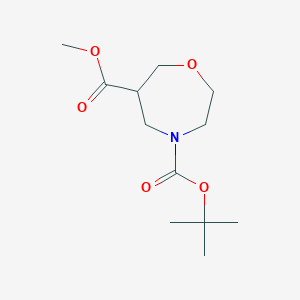
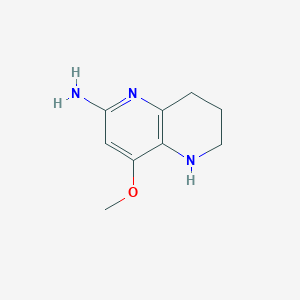
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)
